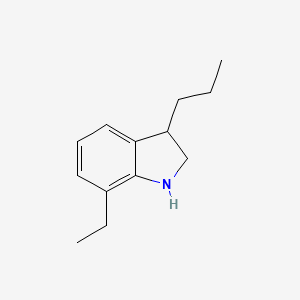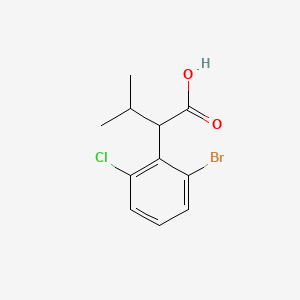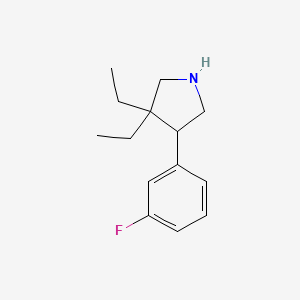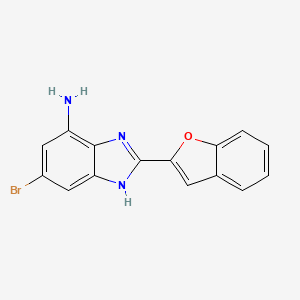
7-Ethyl-3-propyl-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-3-propyl-2,3-dihydro-1H-indole is a synthetic indole derivative. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This compound, like other indole derivatives, has garnered interest due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-3-propyl-2,3-dihydro-1H-indole typically involves the Fischer indole synthesis. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would be appropriately substituted phenylhydrazine and a ketone or aldehyde with ethyl and propyl groups .
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. The use of metal catalysts, such as palladium or platinum, can facilitate the hydrogenation steps required in the synthesis of dihydroindoles .
Chemical Reactions Analysis
Types of Reactions: 7-Ethyl-3-propyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydroindole to an indole by removing hydrogen atoms.
Reduction: Further hydrogenation can lead to fully saturated indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Indole derivatives.
Reduction: Fully saturated indole derivatives.
Substitution: Various substituted indole derivatives depending on the reagent used.
Scientific Research Applications
7-Ethyl-3-propyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its indole structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Ethyl-3-propyl-2,3-dihydro-1H-indole is not fully understood. like other indole derivatives, it is believed to interact with various biological targets, including enzymes and receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to proteins and enzymes, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
1H-Indole-3-acetic acid: A naturally occurring plant hormone.
1H-Indole-7-carbonitrile: Used in the synthesis of pharmaceuticals.
Ethyl 3-indoleacetate: Used in organic synthesis
Uniqueness: 7-Ethyl-3-propyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and propyl groups can affect its solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
7-ethyl-3-propyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H19N/c1-3-6-11-9-14-13-10(4-2)7-5-8-12(11)13/h5,7-8,11,14H,3-4,6,9H2,1-2H3 |
InChI Key |
AZQXDEWAMIXOLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNC2=C(C=CC=C12)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7-Dioxaspiro[5.6]dodec-9-ene](/img/structure/B13217414.png)
![Methyl 2-[4-(4-bromophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13217428.png)

![{8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13217459.png)



![6-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13217485.png)
![2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13217493.png)
![Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride](/img/structure/B13217494.png)

![7-Fluoro-octahydropyrrolo[1,2-a]piperazine](/img/structure/B13217500.png)

![2-[(butan-2-yl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B13217508.png)
